2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
pyrazin-2-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(12-7-15-4-5-16-12)17-8-11(9-17)19-10-2-1-3-14-6-10/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLGMWLPVGNALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the preparation of the azetidine and pyrazine precursors. One common method involves the reaction of 3-hydroxypyridine with azetidine-1-carbonyl chloride to form the intermediate 3-(pyridin-3-yloxy)azetidine-1-carbonyl chloride. This intermediate is then reacted with pyrazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce partially or fully reduced pyrazine derivatives .
Scientific Research Applications
2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycles and Substituent Analysis
- Pyrazine Derivatives with Nitrogen-Containing Rings: Azetidine vs. Imidazo Rings: The azetidine in the target compound contrasts with imidazo[1,2-a]pyrazine derivatives (e.g., Sch 32651), which have fused five-membered rings. Pyridine vs.
Electronic Effects
- This contrasts with electron-donating groups (e.g., hexyloxy in 3-(hexyloxy)pyrazine), which improve M1 muscarinic agonist activity by optimizing electrostatic interactions .
Pharmacological Activities
- Antiallergic Potential: Pyrazine derivatives with tetrazolyl or carboxamide groups (e.g., compound I-3, IC₅₀ ~4.7 × 10⁻¹⁰ M ) inhibit histamine release. The target compound’s azetidine carbonyl may mimic these interactions but with altered pharmacokinetics due to ring strain.
- Antiulcer Activity : Imidazo[1,2-a]pyrazines (e.g., Sch 32651) combine antisecretory and cytoprotective effects . The azetidine group in the target compound might reduce toxicity compared to imidazo systems.
- Receptor Selectivity : In M1 muscarinic agonists, side-chain length (e.g., hexyloxy in 3f ) dictates efficacy. The pyridin-3-yloxy group’s planar structure could enhance receptor binding but may lack the flexibility of alkyl chains.
Data Tables
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Biological Activity
2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H13N3O2
- Molecular Weight : 255.2719 g/mol
- CAS Number : 1903510-96-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain kinases, which are critical for various cellular processes.
Case Study: Inhibition of Syk Kinase
One significant study highlighted the role of pyrazine compounds in inhibiting Syk kinase, a protein involved in cell signaling pathways related to immune responses. The study demonstrated that derivatives similar to this compound exhibit potent inhibitory effects on Syk kinase, suggesting potential applications in treating autoimmune diseases and cancers where Syk is overactive .
Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
Research Findings
Recent studies have focused on the synthesis and biological evaluation of azetidine-containing pyrazines. These compounds were assessed for their ability to modulate various biological pathways, particularly those involved in metabolic disorders and cancer.
Study on Glucokinase Activation
A study published in Nature explored the effects of similar pyrazine derivatives on glucokinase activation. The findings indicated that these compounds could enhance glucose uptake in cells, making them potential candidates for managing type 2 diabetes mellitus (T2DM) by improving glycemic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
